molecular formula C6H9BrO4 B13404432 Propanedioic acid, bromo-, ethyl methyl ester

Propanedioic acid, bromo-, ethyl methyl ester

Cat. No.: B13404432
M. Wt: 225.04 g/mol
InChI Key: OGGYASKKLGSDRJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, bromo-, ethyl methyl ester can be synthesized through the alkylation of diethyl malonate with bromomethane. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the addition of bromomethane. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, bromo-, ethyl methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

    Substitution: Formation of substituted malonates.

    Reduction: Formation of diols.

    Hydrolysis: Formation of malonic acid derivatives.

Scientific Research Applications

Propanedioic acid, bromo-, ethyl methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of propanedioic acid, bromo-, ethyl methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The ester groups can be hydrolyzed or reduced, providing access to different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar structure but lacks the bromomethyl group.

    Diethyl 2-bromomalonate: Similar structure but both ester groups are ethyl esters.

    Methyl 2-bromopropionate: Similar structure but with a different ester group.

Uniqueness

Propanedioic acid, bromo-, ethyl methyl ester is unique due to the presence of both ethyl and methyl ester groups, as well as the bromomethyl group. This combination of functional groups provides distinct reactivity and versatility in organic synthesis, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9BrO4

Molecular Weight

225.04 g/mol

IUPAC Name

1-O-ethyl 3-O-methyl 2-bromopropanedioate

InChI

InChI=1S/C6H9BrO4/c1-3-11-6(9)4(7)5(8)10-2/h4H,3H2,1-2H3

InChI Key

OGGYASKKLGSDRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OC)Br

Origin of Product

United States

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